H-D-Tyr(tBu)-OH H-D-Tyr(tBu)-OH
Brand Name: Vulcanchem
CAS No.: 186698-58-8
VCID: VC21541774
InChI: InChI=1S/C13H19NO3/c1-13(2,3)17-10-6-4-9(5-7-10)8-11(14)12(15)16/h4-7,11H,8,14H2,1-3H3,(H,15,16)/t11-/m1/s1
SMILES: CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)N
Molecular Formula: C13H19NO3
Molecular Weight: 237.29 g/mol

H-D-Tyr(tBu)-OH

CAS No.: 186698-58-8

VCID: VC21541774

Molecular Formula: C13H19NO3

Molecular Weight: 237.29 g/mol

* For research use only. Not for human or veterinary use.

H-D-Tyr(tBu)-OH - 186698-58-8

Description

H-D-Tyr(tBu)-OH, also known as D-Tyrosine tert-butyl ether, is a derivative of the amino acid tyrosine. It is characterized by the presence of a tert-butyl group attached to the hydroxyl group of the tyrosine side chain, which serves as a protecting group. This compound is widely used in peptide synthesis due to its stability and solubility properties.

Synthesis

The synthesis of H-D-Tyr(tBu)-OH typically involves the protection of the hydroxyl group of tyrosine with a tert-butyl group. This process can be achieved through various chemical reactions, including etherification reactions.

Applications in Peptide Synthesis

H-D-Tyr(tBu)-OH is primarily used as a building block in peptide synthesis. The tert-butyl group acts as a protecting group, preventing unwanted side reactions during the synthesis process. This allows for the selective modification of amino acids, which is crucial for creating complex peptides with specific functionalities.

Chemical Reactions

  • Oxidation: The phenolic hydroxyl group of the tyrosine moiety can be oxidized to form quinone derivatives.

  • Reduction: The compound can be reduced to remove the tert-butyl protecting group, yielding free D-tyrosine.

  • Substitution: The tert-butyl group can be substituted with other protecting groups or functional groups under appropriate conditions.

Biological Activity

While H-D-Tyr(tBu)-OH itself may not exhibit significant biological activity due to its protected form, its role in peptide synthesis can lead to the creation of biologically active peptides. These peptides can have various applications in medicinal chemistry and pharmaceutical research.

Research Findings and Future Directions

Research on H-D-Tyr(tBu)-OH and its derivatives is ongoing, with a focus on improving peptide synthesis techniques and exploring new applications in medicinal chemistry. The compound's stability and solubility make it an attractive choice for researchers seeking to develop novel peptides with specific biological activities.

CAS No. 186698-58-8
Product Name H-D-Tyr(tBu)-OH
Molecular Formula C13H19NO3
Molecular Weight 237.29 g/mol
IUPAC Name (2R)-2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid
Standard InChI InChI=1S/C13H19NO3/c1-13(2,3)17-10-6-4-9(5-7-10)8-11(14)12(15)16/h4-7,11H,8,14H2,1-3H3,(H,15,16)/t11-/m1/s1
Standard InChIKey SNZIFNXFAFKRKT-LLVKDONJSA-N
Isomeric SMILES CC(C)(C)OC1=CC=C(C=C1)C[C@H](C(=O)[O-])[NH3+]
SMILES CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)N
Canonical SMILES CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)[O-])[NH3+]
Synonyms 186698-58-8;(R)-2-Amino-3-(4-(tert-butoxy)phenyl)propanoicacid;H-D-Tyr(tBu)-OH;O-tert-Butyl-D-tyrosine;AmbotzHAA7290;O-t-butyl-D-tyrosine;AC1OLQYK;O-tert.Butyl-D-tyrosine;D-TyrosineO-T-butylether;SCHEMBL2867832;CTK3J1759;MolPort-008-268-078;SNZIFNXFAFKRKT-LLVKDONJSA-N;ZINC4899542;AM82339;RTR-008628;AJ-52564;AK111179;KB-59334;TR-008628;ST24035311;K-5613;I01-7262;(2R)-2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoicacid
PubChem Compound 7408225
Last Modified Aug 15 2023

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